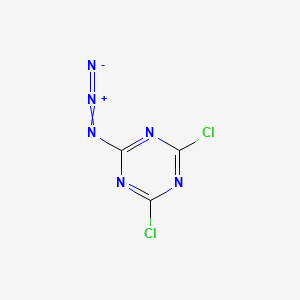
(E)-3,3,3-trichloro-1-nitroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,3,3-trichloro-1-nitroprop-1-ene is an organic compound characterized by the presence of three chlorine atoms and a nitro group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3,3-trichloro-1-nitroprop-1-ene typically involves the reaction of trichloroacetaldehyde with nitromethane under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3,3,3-trichloro-1-nitroprop-1-ene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3,3,3-trichloro-1-nitroprop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3,3,3-trichloro-1-nitroprop-1-ene involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound of interest for further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3,3,3-trichloro-1-nitroprop-1-ene: Unique due to the presence of both nitro and trichloro groups.
3,3,3-trichloro-1-nitropropane: Lacks the double bond, leading to different reactivity.
1,1,1-trichloro-2-nitroethane: Different carbon backbone and functional group positioning.
Uniqueness
This compound is unique due to its combination of a nitro group and three chlorine atoms attached to a propene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C3H2Cl3NO2 |
|---|---|
Molekulargewicht |
190.41 g/mol |
IUPAC-Name |
(E)-3,3,3-trichloro-1-nitroprop-1-ene |
InChI |
InChI=1S/C3H2Cl3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ |
InChI-Schlüssel |
WFDXHJPDAZMBMW-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/[N+](=O)[O-])\C(Cl)(Cl)Cl |
Kanonische SMILES |
C(=C[N+](=O)[O-])C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


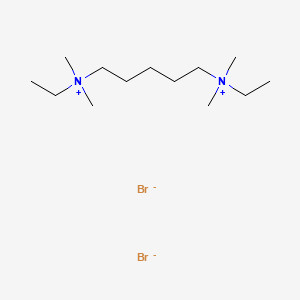
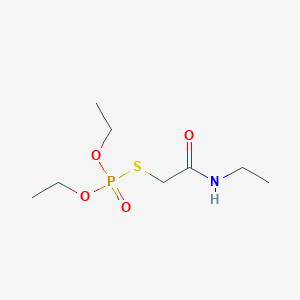
![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
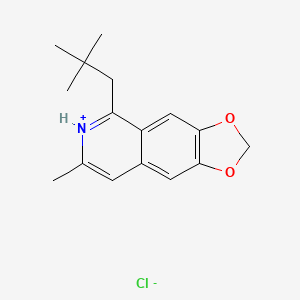
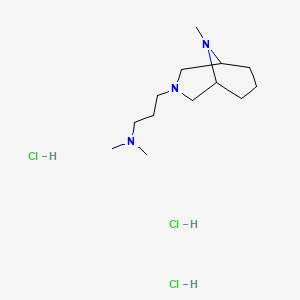

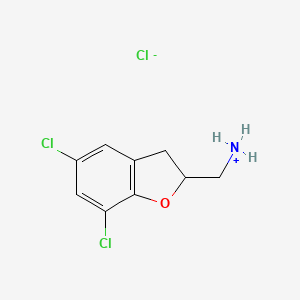
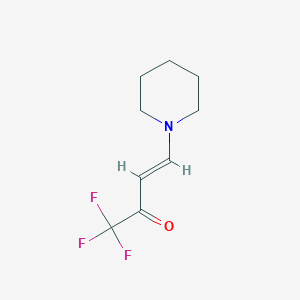
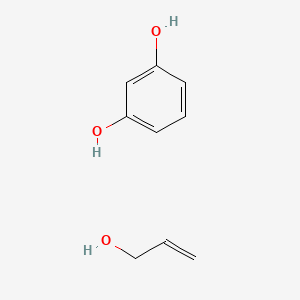
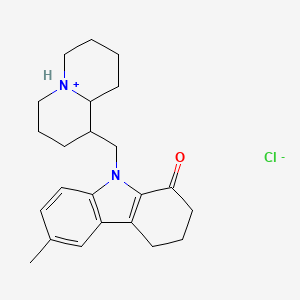
![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)
